molecular formula C14H14N2O3S B1402922 N-(2-furylmethyl)-4,7-dimethoxy-1,3-benzothiazol-2-amine CAS No. 1350988-87-2

N-(2-furylmethyl)-4,7-dimethoxy-1,3-benzothiazol-2-amine

Cat. No. B1402922
M. Wt: 290.34 g/mol
InChI Key: ZFTKJYRQYACXKQ-UHFFFAOYSA-N
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Description

The compound “N-(2-furylmethyl)-4,7-dimethoxy-1,3-benzothiazol-2-amine” is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. Thiazoles are aromatic rings that contain one nitrogen atom, one sulfur atom, and three carbon atoms. The compound also contains a furylmethyl group (a furan ring attached via a methylene bridge), and two methoxy groups attached to the benzothiazole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the appropriate benzothiazole and furan precursors. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would consist of a benzothiazol-2-amine core, with a furylmethyl group attached to the nitrogen, and two methoxy groups attached to the 4 and 7 positions of the benzothiazole ring. Detailed structural analysis would require experimental techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

Benzothiazoles are known to participate in a variety of chemical reactions, often acting as ligands in coordination chemistry or as nucleophiles in organic reactions. The presence of the methoxy groups may influence the reactivity of the compound, potentially activating the benzothiazole ring towards electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Benzothiazoles are generally stable compounds. The presence of the methoxy groups may increase the compound’s solubility in organic solvents, while the furylmethyl group may influence its reactivity .

Scientific Research Applications

Synthesis and Characterization

  • Compounds similar to N-(2-furylmethyl)-4,7-dimethoxy-1,3-benzothiazol-2-amine have been synthesized for various applications. One such example is the synthesis of N-(4-(substituted benzylidene)benzo[d]thiazol-2-amine, characterized using techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and mass spectroscopy, highlighting their potential in medicinal and corrosion inhibition applications (Nayak & Bhat, 2023).

Antimicrobial and Corrosion Inhibition

  • Benzothiazole derivatives have shown significant bioactivities and are comparable to typical medications in their antimicrobial properties. These compounds also exhibit corrosion inhibition effects, particularly against mild steel in acidic environments, demonstrating a diverse range of applications beyond medicinal uses (Nayak & Bhat, 2023).

Anticancer Activity

  • Benzothiazole derivatives have been synthesized and screened for their in-vitro anticancer activity. Novel heterocycles like 3-cyano 6,9-dimethyl 4-imino 2-methylthio 4H pyrimido [2,1-b] [1,3] benzothiazole have exhibited remarkable activity against various human cancer cell lines, suggesting their potential in cancer treatment (Waghmare et al., 2013).

Physical Work Capacity Enhancement

  • Some benzothiazole derivatives, including those with the 2-furylmethyl group, have shown effects on enhancing physical work capacity in mice. These findings suggest the potential of such compounds in developing drugs to enhance physical performance (Цублова et al., 2015).

Antimicrobial Properties

  • Benzothiazole derivatives have been evaluated for their antimicrobial activities. They displayed moderate to excellent activity against various bacteria and fungi, and also showed good anthelmintic activity against earthworm species, suggesting their use in developing new antimicrobial agents (Amnerkar et al., 2015).

Safety And Hazards

As with any chemical compound, handling “N-(2-furylmethyl)-4,7-dimethoxy-1,3-benzothiazol-2-amine” would require appropriate safety precautions. It’s important to use personal protective equipment and work in a well-ventilated area. The specific toxicity and hazards associated with this compound are not known without specific safety data .

Future Directions

The study of benzothiazole derivatives is a vibrant field in medicinal chemistry, with many potential applications in drug discovery. Future research could explore the biological activity of this compound, as well as potential modifications to enhance its activity or alter its properties .

properties

IUPAC Name

N-(furan-2-ylmethyl)-4,7-dimethoxy-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-17-10-5-6-11(18-2)13-12(10)16-14(20-13)15-8-9-4-3-7-19-9/h3-7H,8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTKJYRQYACXKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-furylmethyl)-4,7-dimethoxy-1,3-benzothiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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